molecular formula C10H21NO4 B1297600 1,4,7,10-Tetraoxa-13-azacyclopentadecane CAS No. 66943-05-3

1,4,7,10-Tetraoxa-13-azacyclopentadecane

Cat. No.: B1297600
CAS No.: 66943-05-3
M. Wt: 219.28 g/mol
InChI Key: BJUOQSZSDIHZNP-UHFFFAOYSA-N
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Description

1,4,7,10-Tetraoxa-13-azacyclopentadecane, also known as 1-Aza-15-crown-5, is a chemical compound with the empirical formula C10H21NO4 . It has a molecular weight of 219.28 .


Molecular Structure Analysis

The molecular structure of this compound consists of a 15-membered ring with four oxygen atoms and one nitrogen atom . The remaining 10 atoms in the ring are carbon atoms .


Physical and Chemical Properties Analysis

This compound is a solid substance with a melting point of 35-37°C . It is soluble in water . The compound has a density of 1.1223 (rough estimate) .

Scientific Research Applications

Complexation and Fluorescence

1,4,7,10-Tetraoxa-13-azacyclopentadecane is notable for its ability to form complexes with various metal ions. This compound, along with its derivatives, is used in creating fluorescent complexes. For instance, its complexation with alkali metal ions results in fluorescent complexes, with significant fluorescence quantum yields being observed (Geue et al., 2003). Similarly, a rhodamine B-based sensor incorporating this compound shows high selectivity for Fe3+ ions, further demonstrating its utility in fluorescence applications (Bao et al., 2015).

Synthesis and Electrochemistry

The synthesis of crown ether dithiocarbamates utilizing this compound has been explored. This research is significant for understanding the molecular dynamics and electrochemistry of these compounds (Granell et al., 1990). Additionally, its use in creating colorimetric detection systems for metal ions like Hg2+ and Mg2+ has been investigated, demonstrating its versatility in sensory applications (Tian & Ihmels, 2011).

Metal Cation Sensing

This compound's potential in designing metal-cation probes has been explored. Studies show that combining 1-aza-15-crown-5 ether with other components can create highly sensitive fluorescent sensors for metal cations (Wu et al., 2004). The cadmium complex formed from this compound demonstrates its application in crystal and molecular structure studies, contributing to our understanding of metal-ligand interactions (Byriel et al., 1993).

Safety and Hazards

The safety information for 1,4,7,10-Tetraoxa-13-azacyclopentadecane indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .

Biochemical Analysis

Biochemical Properties

1,4,7,10-Tetraoxa-13-azacyclopentadecane plays a crucial role in biochemical reactions by acting as a ligand that can form stable complexes with metal ions. It interacts with enzymes, proteins, and other biomolecules through coordination bonds. For instance, it has been shown to form stable complexes with large metal ions such as strontium and lead . These interactions are essential for various biochemical processes, including catalysis and molecular recognition.

Cellular Effects

This compound influences various cellular processes by interacting with metal ions and other biomolecules. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, its ability to form complexes with metal ions can modulate the activity of metalloenzymes, thereby influencing cellular functions. Additionally, its interactions with proteins and other biomolecules can impact gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form stable complexes with metal ions and other biomolecules. This compound can bind to metal ions through its oxygen and nitrogen atoms, forming coordination bonds. These interactions can lead to enzyme inhibition or activation, depending on the specific metal ion and enzyme involved. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that this compound can have sustained effects on cellular function, including modulation of enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound can enhance the activity of certain enzymes and improve cellular function. At high doses, it can exhibit toxic effects, including enzyme inhibition and disruption of cellular metabolism. Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with metal ions and enzymes. It can influence metabolic flux and metabolite levels by modulating the activity of metalloenzymes. Additionally, this compound can interact with cofactors and other biomolecules, further affecting metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments. The compound’s ability to form stable complexes with metal ions also plays a role in its transport and distribution .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization patterns are essential for its interactions with enzymes, proteins, and other biomolecules, ultimately influencing its biochemical activity .

Properties

IUPAC Name

1,4,7,10-tetraoxa-13-azacyclopentadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO4/c1-3-12-5-7-14-9-10-15-8-6-13-4-2-11-1/h11H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJUOQSZSDIHZNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCOCCOCCOCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10217147
Record name 1,4,7,10-Tetraoxa-13-azacyclopentadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10217147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66943-05-3
Record name Aza-15-crown-5
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66943-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4,7,10-Tetraoxa-13-azacyclopentadecane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066943053
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4,7,10-Tetraoxa-13-azacyclopentadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10217147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4,7,10-tetraoxa-13-azacyclopentadecane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.457
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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